molecular formula C20H34Se B14397899 [(Tetradecan-2-yl)selanyl]benzene CAS No. 89357-91-5

[(Tetradecan-2-yl)selanyl]benzene

Cat. No.: B14397899
CAS No.: 89357-91-5
M. Wt: 353.5 g/mol
InChI Key: WOMVQNKAWQUKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Tetradecan-2-yl)selanyl]benzene typically involves the reaction of a benzene derivative with a tetradecan-2-ylselanyl reagent. One common method is the Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution with the tetradecan-2-ylselanyl group in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Tetradecan-2-yl)selanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids and other oxidized derivatives.

    Reduction: Selenols and other reduced forms.

    Substitution: Brominated benzene derivatives and other substituted products.

Scientific Research Applications

[(Tetradecan-2-yl)selanyl]benzene has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Tetradecan-2-yl)selanyl]benzene involves its interaction with molecular targets and pathways. The selenide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    [(Tetradecan-2-yl)thio]benzene: Similar structure with a sulfur atom instead of selenium.

    [(Tetradecan-2-yl)oxy]benzene: Similar structure with an oxygen atom instead of selenium.

    [(Tetradecan-2-yl)amino]benzene: Similar structure with a nitrogen atom instead of selenium.

Uniqueness

[(Tetradecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced reactivity and biological activity compared to their sulfur, oxygen, or nitrogen analogs.

Properties

CAS No.

89357-91-5

Molecular Formula

C20H34Se

Molecular Weight

353.5 g/mol

IUPAC Name

tetradecan-2-ylselanylbenzene

InChI

InChI=1S/C20H34Se/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3

InChI Key

WOMVQNKAWQUKGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)[Se]C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.